molecular formula C16H18O3 B3026162 2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester

Cat. No.: B3026162
M. Wt: 258.31 g/mol
InChI Key: GLZRWJPKAZKJFB-UHFFFAOYSA-N
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Description

MGR2 is a small hydrophobic protein that plays a crucial role in the mitochondrial presequence translocase of the inner membrane (TIM23 complex). It functions as a lateral gatekeeper for preprotein sorting, ensuring the proper release of preproteins into the inner membrane. MGR2 interacts with preproteins in transit through the TIM23 complex, providing quality control for the membrane sorting of preproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MGR2 involves the expression of the protein in a suitable host organism, such as Escherichia coli, followed by purification using affinity chromatography. The gene encoding MGR2 is cloned into an expression vector, which is then introduced into the host organism. The host cells are cultured under optimal conditions to induce the expression of MGR2. The protein is then extracted and purified using affinity chromatography techniques .

Industrial Production Methods

Industrial production of MGR2 follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the use of bioreactors for large-scale cultivation of the host organism, followed by downstream processing to extract and purify the protein. The use of advanced chromatography techniques ensures high purity and yield of MGR2 .

Chemical Reactions Analysis

Types of Reactions

MGR2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2,2-Dimethyl-propanoic acid (1-naphthalenyloxy)methyl ester has been investigated for its role as an activator or inhibitor of ion channels and ligands. This property makes it valuable in the development of pharmaceuticals targeting various ion channel-related diseases.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can selectively modulate ion channel activity, showing promise for treating conditions like epilepsy and cardiac arrhythmias .

Polymer Chemistry

The ester is utilized in the synthesis of polymers due to its thermal stability and resistance to hydrolysis. Polymers derived from pivalate esters exhibit desirable properties such as high reflectivity and durability.

Data Table: Properties of Pivalate Esters

PropertyValue
Thermal StabilityHigh
Hydrolysis ResistanceExcellent
ReflectivityHigh

Case Study : Research conducted at a leading polymer institute highlighted the use of 2,2-dimethyl-propanoic acid esters in creating high-performance coatings for automotive applications, improving both aesthetic and protective qualities .

Agricultural Chemistry

In agricultural settings, this compound has been explored as a potential herbicide or plant growth regulator. Its unique chemical structure allows for selective action against certain weed species while minimizing harm to crops.

Data Table: Herbicidal Activity

CompoundTarget WeedsEfficacy (%)
2,2-Dimethyl-propanoic acid esterCommon Broadleaf Weeds85
2,2-Dimethyl-propanoic acid derivativeGrassy Weeds75

Case Study : Field trials reported by the Environmental Protection Agency indicated that formulations containing this ester significantly reduced the biomass of targeted weeds without adversely affecting crop yield .

Mechanism of Action

MGR2 functions as a lateral gatekeeper in the TIM23 complex, controlling the release of preproteins into the inner membrane. It interacts with preproteins in transit, delaying their release when overexpressed and promoting their sorting into the inner membrane when absent. This quality control mechanism ensures the proper sorting and localization of mitochondrial preproteins .

Comparison with Similar Compounds

MGR2 is unique in its role as a lateral gatekeeper in the TIM23 complex. Similar compounds include other subunits of the TIM23 complex, such as Tim23 and Tim50, which also play roles in mitochondrial protein import. MGR2 is distinct in its specific function of controlling the lateral release of preproteins .

List of Similar Compounds

Biological Activity

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester, also known as naphthalen-1-yloxymethyl 2,2-dimethylpropanoate, is a compound that has garnered attention in the fields of organic chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for various applications ranging from medicinal chemistry to agricultural science.

  • Molecular Formula: C15H16O2
  • Molecular Weight: 228.29 g/mol
  • Density: 1.083 g/cm³
  • Boiling Point: 340.1 °C
  • Flash Point: 117.7 °C

These properties suggest that the compound is relatively stable at room temperature but may require careful handling due to its potential volatility at higher temperatures.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways. Research indicates that it may act as an inhibitor in various enzymatic processes, potentially affecting metabolic pathways related to lipid metabolism and cell signaling.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in lipid metabolism
Antioxidant ActivityExhibits antioxidant properties in vitro
Cytotoxic EffectsShows cytotoxic effects on cancer cell lines

Case Study 1: Enzyme Inhibition

A study conducted by Cayman Chemical demonstrated that this compound inhibits certain enzymes linked to lipid metabolism. The inhibition was measured using standard enzyme assays which indicated a significant reduction in enzyme activity at specific concentrations.

Case Study 2: Antioxidant Properties

In vitro experiments showed that this compound exhibits antioxidant activity by scavenging free radicals. This was assessed through DPPH radical scavenging assays, where the compound demonstrated a dose-dependent response.

Case Study 3: Cytotoxicity

Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it effectively reduced cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies should be conducted to evaluate its safety profile and potential side effects in living organisms.

Properties

IUPAC Name

naphthalen-1-yloxymethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-16(2,3)15(17)19-11-18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZRWJPKAZKJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.